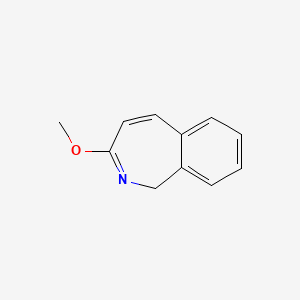
3-Methoxy-1H-2-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1H-2-benzazepine is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are characterized by a seven-membered ring containing nitrogen, fused to a benzene ring. The methoxy group at the third position of the benzazepine ring imparts unique chemical properties to this compound. Benzazepines have been studied extensively due to their significant biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-2-benzazepine can be achieved through various methods. One common approach involves the oxidative cyclization of N-methoxy-4-phenylbutanamide in the presence of iodine and Oxone, leading to the formation of 1-methoxy-4,5-dihydro-1H-1-benzazepin-2(3H)-one . Another method includes the four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles in an acidic solution of hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-1H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted benzazepines, dihydrobenzazepines, and tetrahydrobenzazepines, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme activities.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of sodium channels, inhibit squalene synthase, and exhibit antibacterial activity . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
- 1-Benzazepine
- 2-Benzazepine
- 3-Benzazepine
Comparison: 3-Methoxy-1H-2-benzazepine is unique due to the presence of the methoxy group at the third position, which imparts distinct chemical and biological properties. Compared to other benzazepines, it exhibits higher bioactivity and potential therapeutic applications. The methoxy group enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
58399-90-9 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3-methoxy-1H-2-benzazepine |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-6-9-4-2-3-5-10(9)8-12-11/h2-7H,8H2,1H3 |
Clé InChI |
BXSVBPSQEWFYPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NCC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


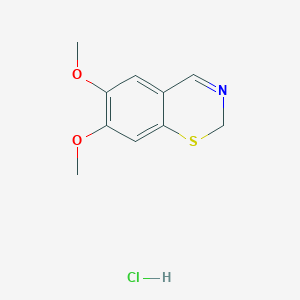

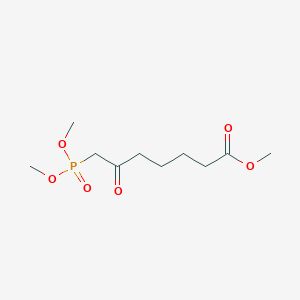
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)

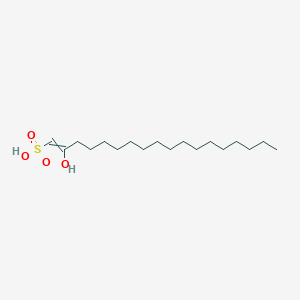
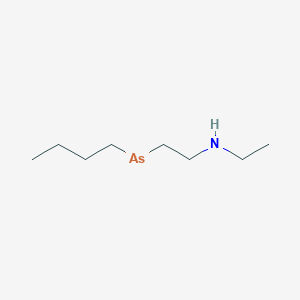
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
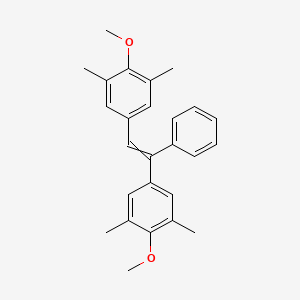
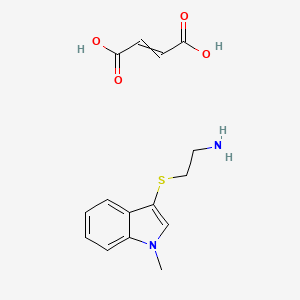
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
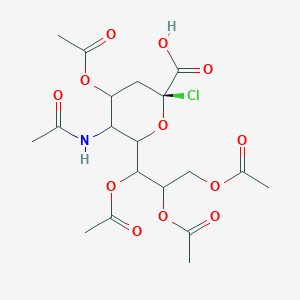
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

